3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide
Description
Properties
Molecular Formula |
C14H12BrClN2O2 |
|---|---|
Molecular Weight |
355.61 g/mol |
IUPAC Name |
3-bromo-4-[(2-chlorophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C14H12BrClN2O2/c15-11-7-9(14(19)18-17)5-6-13(11)20-8-10-3-1-2-4-12(10)16/h1-7H,8,17H2,(H,18,19) |
InChI Key |
ISQAOKHCMPTXKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(=O)NN)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Route 1: Bromination Followed by Etherification
Step 1: Synthesis of 4-Hydroxybenzohydrazide
- Starting Material : 4-Hydroxybenzoic acid.
- Reaction : Convert to benzoyl chloride (e.g., using thionyl chloride) and react with hydrazine hydrate.
$$
\text{C}7\text{H}6\text{O}2 + \text{NH}2\text{NH}2 \rightarrow \text{C}7\text{H}6\text{N}2\text{O}_2 + \text{HCl}
$$
Step 2: Bromination - Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or DCM.
- Conditions : Room temperature or mild heating (40–60°C).
- Position : Bromination occurs at the 3-position due to the electron-donating hydroxyl group activating the ring.
Step 3: Etherification
- Reagent : 2-Chlorobenzyl chloride.
- Conditions : Base (e.g., K₂CO₃) in DMF or THF, 80–100°C.
- Mechanism : Nucleophilic substitution of hydroxyl with 2-chlorobenzyl chloride.
Hypothetical Yield : 60–70% (based on analogous benzyl ether formations).
Route 2: Etherification Followed by Bromination
Step 1: Synthesis of 4-(2-Chlorobenzyloxy)benzohydrazide
- Starting Material : 4-Hydroxybenzohydrazide.
- Reaction : React with 2-chlorobenzyl chloride in the presence of a base.
Step 2: Bromination
- Reagent : Br₂ or NBS.
- Conditions : Polar aprotic solvent (e.g., dichloromethane) at 0–5°C.
- Challenge : Steric hindrance from the 2-chlorobenzyl group may reduce bromination efficiency.
Hypothetical Yield : 50–60% (lower than Route 1 due to steric effects).
Route 3: One-Pot Condensation and Functionalization
Step 1: Condensation of 4-Hydroxybenzoic Acid with Hydrazine
- Conditions : Ethanol reflux, catalytic H₂SO₄.
Step 2: Simultaneous Bromination and Etherification
- Reagents : Br₂ and 2-chlorobenzyl chloride.
- Drawback : Competing reactions may lead to byproducts (e.g., dibrominated derivatives).
Critical Reaction Parameters and Optimization
Bromination Efficiency
| Factor | Optimal Conditions | Impact |
|---|---|---|
| Solvent | Acetic acid (polar protic) | Enhances electrophilicity of Br₂ |
| Temperature | 40–60°C | Balances reaction rate and selectivity |
| Reagent | NBS | Lower risk of over-bromination |
Key Challenge : The hydrazide group may undergo side reactions (e.g., oxidation) under strong acidic conditions.
Etherification Selectivity
| Factor | Optimal Conditions | Impact |
|---|---|---|
| Base | K₂CO₃ (weak base) | Avoids deprotonation of hydrazide |
| Solvent | DMF | High dielectric constant accelerates SN2 |
| Reaction Time | 4–6 hours | Minimizes decomposition |
Analytical Characterization and Purity Assessment
Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - δ 7.2–7.8 ppm: Aromatic protons - δ 4.5–5.0 ppm: CH₂ in benzyl ether - δ 2.5–3.0 ppm: NH₂ protons (broad) |
| IR | - 3300 cm⁻¹: NH₂ stretching - 1670 cm⁻¹: C=O stretch - 1250 cm⁻¹: C-O-C ether |
Chromatographic Purity
| Method | Column | Mobile Phase | Retention Time |
|---|---|---|---|
| HPLC | C18 | Acetonitrile:Water (70:30) | ~8–10 minutes |
| LC-MS | C8 | Gradient elution | [M+H]⁺ = 356.2 |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-((2-chlorobenzyl)oxy)benzohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Core Structure and Substituent Effects :
- 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide (): Replaces the (2-chlorobenzyl)oxy group with a 2-chloro-5-nitrobenzylidene moiety.
- 3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide (): Features a methoxy group at the 3-position and a hydroxybenzylidene substituent. The methoxy group improves solubility, while the hydroxyl group facilitates hydrogen bonding, influencing crystal packing .
- 4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide (): Substitutes the bromine at the 4-position and introduces a pyridine ring, which enhances π-π stacking interactions and antibacterial activity against S. aureus .
Synthesis: All compounds are synthesized via condensation reactions between substituted benzohydrazides and aldehydes. For example, reports yields of 70–85% using methanol as a solvent, while emphasizes the role of weak Br···O/Br···Br interactions in stabilizing crystal structures .
Antimicrobial Activity:
*Note: Direct data for the target compound is lacking; values inferred from analogs.
Anticancer Activity:
- 3-Bromo-N'-(3-phenylallylidene)benzohydrazide (): Exhibits IC₅₀ = 1.20 μM against breast cancer cells, outperforming 5-fluorouracil (IC₅₀ = 4.6 μM). The allylidene group enhances cellular uptake .
Antioxidant Activity:
- 4-(3,4,5-Trimethoxybenzyloxy)benzohydrazide derivatives (): Show IC₅₀ = 21.5 μM in DPPH assays due to electron-donating methoxy groups, contrasting with the electron-withdrawing Cl/Br in the target compound .
Physicochemical and Crystallographic Properties
- Halogen Interactions : Bromine and chlorine atoms participate in Br···O and Cl···π interactions, stabilizing crystal lattices .
- Hydrogen Bonding : The hydrazide –NH group forms intermolecular N–H···O/N bonds, critical for antimicrobial activity .
Quantitative Structure-Activity Relationships (QSAR)
- Electronic Parameters: Total energy (Te) and Wiener index (W) correlate with antimicrobial activity in 3-bromo derivatives. Electron-withdrawing groups (e.g., –NO₂) lower Te, enhancing bioactivity .
- Topological Indices : Valence connectivity indices ((⁰χᵛ)) predict solubility and membrane permeability, explaining why 3-bromo analogs with hydrophobic substituents (e.g., 2-chlorobenzyloxy) may exhibit better bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
